molecular formula C8H11ClN2S B1221443 S-Benzylisothiourea hydrochloride CAS No. 538-28-3

S-Benzylisothiourea hydrochloride

Cat. No. B1221443
CAS RN: 538-28-3
M. Wt: 202.71 g/mol
InChI Key: WJAASTDRAAMYNK-UHFFFAOYSA-N
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Description

“S-Benzylisothiourea hydrochloride” is a solid compound that appears as white hygroscopic crystals . It is used as a reagent for cobalt and nickel and for the separation of carboxylic, sulfinic, and sulfonic acids . It has been studied as a small-molecule inhibitor of indoleamine-2,3-dioxygenase .


Molecular Structure Analysis

The linear formula of “S-Benzylisothiourea hydrochloride” is NH2C(SCH2C6H5)=NH · HCl . Its molecular weight is 202.70 . The SMILES string representation is Cl.NC(=N)SCc1ccccc1 .


Chemical Reactions Analysis

“S-Benzylisothiourea hydrochloride” reacts with ethyl-γ-bromoacetoacetate to yield 2-benzylthio-4-benzylthio-methyl-6-hydroxypyrimidine . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

“S-Benzylisothiourea hydrochloride” is a solid compound that appears as white hygroscopic crystals . It is soluble in water and methanol . Its molecular weight is 202.70 .

Scientific Research Applications

Application in Microbiology

  • Specific Scientific Field: Microbiology
  • Summary of the Application: SBITU has been used in the study of cell shape determination in bacteria, specifically Escherichia coli (E. coli). A novel S-Benzylisothiourea derivative, S-(3,4-dichlorobenzyl)isothiourea, tentatively named A22, was found to induce spherical cells and spherical anucleate cells in E. coli .
  • Methods of Application or Experimental Procedures: The study involved a random screening for inhibitors of chromosome partitioning in E. coli using the anucleate cell blue assay. The researchers found that treatment with either A22 or mecillinam (a specific inhibitor of penicillin-binding protein 2) induced the formation of spherical cells .
  • Results or Outcomes: The results suggest that loss of the rod shape in E. coli leads to asymmetric cell division that results in the production of anucleate cells. The target molecule(s) of A22 was not penicillin-binding protein 2, suggesting that A22 may act on a rod-shape-determining protein(s) other than penicillin-binding protein 2, such as RodA or MreB .

Safety And Hazards

“S-Benzylisothiourea hydrochloride” is an irritant and is highly toxic by ingestion . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It is also toxic if swallowed .

Future Directions

“S-Benzylisothiourea hydrochloride” has been used to study the preparation, physical properties, and supramolecular crystal structure of the ionic compound bis-(S-Benzylthiuronium)chloranilate . It has also been studied for its potential use in the creation of stable and high-efficiency all-inorganic CsPbIBr2 perovskite solar cells .

properties

IUPAC Name

benzyl carbamimidothioate;hydrochloride
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InChI

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJAASTDRAAMYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name S-Benzylthiuronium chloride
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Product Name

S-Benzylisothiourea hydrochloride

CAS RN

538-28-3
Record name Benzylisothiourea hydrochloride
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Record name S-Benzylthiuronium chloride
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Record name S-Benzylisothiourea hydrochloride
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Record name Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1)
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Record name S-benzylthiouronium chloride
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Record name S-BENZYLTHIOUREA HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
F Yan, P Yang, J Li, Q Guo, Q Zhang, J Zhang… - Chemical Engineering …, 2022 - Elsevier
… Herein, we report a facile method to strengthen and passivate the inorganic PbI 2 -excess CsPbIBr 2 surface with a multifunctional S-benzylisothiourea hydrochloride (SBTCl), which not …
Number of citations: 22 www.sciencedirect.com
RM Dodson - Journal of the American Chemical Society, 1948 - ACS Publications
… The formation of 2-amino-4-phenylthiazole on fusion of S-benzylisothiourea hydrochloride with … (0.025 mole) of S-benzylisothiourea hydrochloride and 10.00 g. (0.050 mole) of phenacyl …
Number of citations: 11 pubs.acs.org
RM Dodson, ER Peterson… - Journal of the American …, 1950 - ACS Publications
… (0.125 mole) of S-benzylisothiourea hydrochloride and 16.25 g. (0.125 mole) of acetoacetic … (0.250mole) of S-benzylisothiourea hydrochloride in 300 ml. of alcohol was treated with a …
Number of citations: 9 pubs.acs.org
L Rong, S Xia, S Yin, S Tao, Y Zha, S Tu - Research on Chemical …, 2013 - Springer
… of 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives from aromatic aldehydes, malononitrile, and methyl carbamimidothioate sulfate or S-benzylisothiourea hydrochloride. …
Number of citations: 6 link.springer.com
L Rong, S Yin, S Xia, S Tao, Y Shi, S Tu - Research on Chemical …, 2012 - Springer
… Using this optimized reaction condition, we used different aromatic aldehydes to react with ethyl 2-cyanoacetate and S-benzylisothiourea hydrochloride, and a series of 2-(benzylthio)-6-…
Number of citations: 3 link.springer.com
RM Dodson, JK Seyler - The Journal of Organic Chemistry, 1951 - ACS Publications
… obtained by the reaction of equimolar amounts of S-benzylisothiourea hydrochloride, benzalacetophenone, and potassium hydroxide in absolute alcohol. …
Number of citations: 65 pubs.acs.org
RM Dodson, F Ross - Journal of the American Chemical Society, 1950 - ACS Publications
… A solution of N-methyl-S-benzylisothiourea hydrochloride, prepared by heating 35.0 g. (0.4 mole) of methylthiourea and 50.64 g. (0.4 mole) of benzyl chloride in 40 ml. …
Number of citations: 18 pubs.acs.org
FG Baddar, FH Al‐Hajjar… - Journal of Heterocyclic …, 1978 - Wiley Online Library
… A refluxing solution of a mixture of the aroylphenylacetylene (0.05 mole) and S benzylisothiourea hydrochloride (10.14 g.) in ethanol (50 ml.) was treated portionwise during 2 hours with …
Number of citations: 24 onlinelibrary.wiley.com
P Gao, P Leng, Q Sun, X Wang, Z Ge, R Li - RSC Advances, 2013 - pubs.rsc.org
… The reaction of equi-molar 11 and S-benzylisothiourea hydrochloride proceeded well under the optimized reaction conditions to afford the desired product 12 in 42% yield. This result …
Number of citations: 5 pubs.rsc.org
J Finkelstein, S Linder - Journal of the American Chemical Society, 1950 - ACS Publications
… (0.125 mole) of S-benzylisothiourea hydrochloride and 16.25 g. (0.125 mole) of acetoacetic … (0.250mole) of S-benzylisothiourea hydrochloride in 300 ml. of alcohol was treated with a …
Number of citations: 7 pubs.acs.org

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